
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as NPOC, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is commonly used to study enzyme kinetics, protein interactions, and other biochemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is based on its fluorescence properties. When excited with light of a specific wavelength, this compound emits fluorescence at a different wavelength. The intensity of this fluorescence is proportional to the concentration of this compound in the sample. This property makes this compound a useful tool for measuring enzyme activity and protein-ligand interactions.
Biochemical and Physiological Effects:
This compound itself does not have any significant biochemical or physiological effects. It is a relatively inert compound that is used as a tool for studying other biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is its fluorescence properties. It is a highly sensitive probe that can detect very low concentrations of enzymes and proteins. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of this compound. One of the main limitations is that it is a relatively large molecule compared to other fluorescent probes. This can limit its ability to penetrate cell membranes and interact with intracellular targets. Additionally, this compound can be sensitive to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
There are several potential future directions for the use of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in scientific research. One area of interest is the development of new this compound derivatives with improved properties, such as increased sensitivity or better stability. Another potential direction is the use of this compound in vivo, to study biological processes in living organisms. Finally, this compound could be used in combination with other probes and techniques, such as mass spectrometry or X-ray crystallography, to provide a more complete picture of biological processes.
Méthodes De Synthèse
The synthesis of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves several steps. First, 3-nitrophenol is reacted with ethyl chloroformate to produce 3-nitrophenyl chloroformate. This intermediate is then reacted with 7-hydroxycoumarin-4-acetic acid to produce this compound. The overall yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is widely used in scientific research as a fluorescent probe. It is commonly used to study enzyme kinetics, protein interactions, and other biochemical processes. For example, this compound can be used to measure the activity of enzymes such as esterases and proteases. It can also be used to study protein-ligand interactions and protein conformational changes.
Propriétés
IUPAC Name |
4-(3-nitrophenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11(20)10-24-14-5-6-15-16(9-18(21)25-17(15)8-14)12-3-2-4-13(7-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXIUKCNHVCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
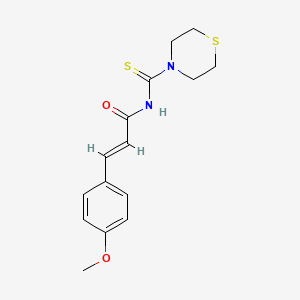
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)
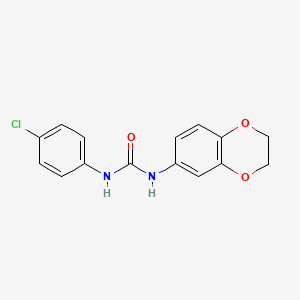
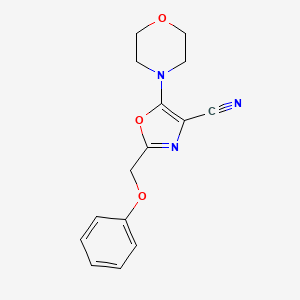
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)
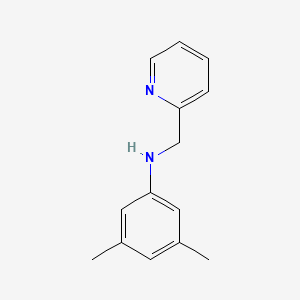
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
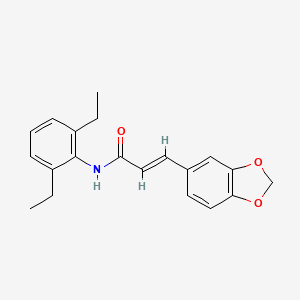
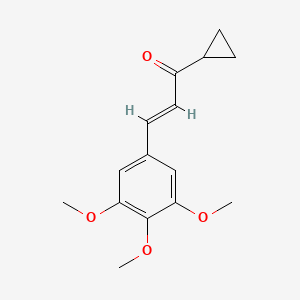
![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)
